N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide
Overview
Description
N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide is a complex organic compound with a molecular formula of C22H24N4O6S2 This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamide, sulfonyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Acetamidophenyl Sulfonyl Intermediate: This step involves the reaction of 4-acetamidophenyl sulfonyl chloride with an appropriate amine to form the acetamidophenyl sulfonyl intermediate.
Coupling with Pyrimidinyl Derivative: The intermediate is then coupled with a pyrimidinyl derivative, such as 2-(ethoxymethyl)-6-methylpyrimidin-4-amine, under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-acetamidophenyl)sulfonyl]phenyl]acetamide
- N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide
- N-[4-[(4-acetamidophenyl)sulfonyl-(2-fluorophenyl)sulfamoyl]phenyl]acetamide
Uniqueness
N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxymethyl and pyrimidinyl groups differentiates it from other similar compounds, potentially leading to unique applications and activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O7S2/c1-5-36-15-23-25-16(2)14-24(28-23)29(37(32,33)21-10-6-19(7-11-21)26-17(3)30)38(34,35)22-12-8-20(9-13-22)27-18(4)31/h6-14H,5,15H2,1-4H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMMDDNIKBEULC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)N(S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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